3-[(5-Chloro-3-fluoropyridin-2-yl)oxy]-8-methyl-8-azabicyclo[3.2.1]octane
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Description
3-[(5-Chloro-3-fluoropyridin-2-yl)oxy]-8-methyl-8-azabicyclo[3.2.1]octane is a useful research compound. Its molecular formula is C13H16ClFN2O and its molecular weight is 270.73. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with various receptors and enzymes in the body .
Mode of Action
The exact mode of action of this compound is not well-documented. It is likely that it interacts with its targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects. The presence of the fluorine atom might enhance the binding affinity due to its high electronegativity .
Biochemical Pathways
Fluorinated pyridines, in general, have been shown to interfere with various biological pathways, including those involved in cell signaling and metabolism .
Pharmacokinetics
The presence of the fluorine atom might enhance its metabolic stability, as fluorine atoms are known to resist metabolic degradation . The compound’s bioavailability would depend on factors such as its solubility, permeability, and stability in the gastrointestinal tract.
Result of Action
Based on its structure, it might have potential effects on cell signaling pathways, potentially leading to changes in cellular function .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, extreme pH or temperature conditions might affect the compound’s stability or its interaction with its targets .
Properties
IUPAC Name |
3-(5-chloro-3-fluoropyridin-2-yl)oxy-8-methyl-8-azabicyclo[3.2.1]octane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClFN2O/c1-17-9-2-3-10(17)6-11(5-9)18-13-12(15)4-8(14)7-16-13/h4,7,9-11H,2-3,5-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJKNLZAZXXBXAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1CC(C2)OC3=C(C=C(C=N3)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClFN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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